molecular formula C11H13F3O4S B13562435 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate

Katalognummer: B13562435
Molekulargewicht: 298.28 g/mol
InChI-Schlüssel: GKLLKHLKBHAIQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate is a chemical compound with the molecular formula C11H13F3O4S and a molecular weight of 298.28 g/mol. It is a PEG linker with a tosyl group and a trifluoroethyl group, which makes it highly useful in various chemical reactions, particularly nucleophilic substitution reactions. The compound is known for its hydrophilic properties, which increase its solubility in aqueous media.

Vorbereitungsmethoden

The synthesis of 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Etherification: The compound can be used in etherification reactions to introduce the trifluoroethoxy group into other molecules.

Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines and alcohols. The major products formed depend on the specific nucleophile used in the substitution reactions .

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate has several scientific research applications:

    Biology: The compound’s hydrophilic properties make it useful in the modification of biomolecules to enhance their solubility and stability in aqueous environments.

    Medicine: While not directly used as a therapeutic agent, it is employed in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring enhanced solubility and stability.

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by a nucleophile, resulting in the formation of a new chemical bond. The trifluoroethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate can be compared with other similar compounds such as:

    2,2,2-Trifluoroethyl p-toluenesulfonate: Similar in structure but lacks the ethoxy group, making it less hydrophilic.

    Methyl p-toluenesulfonate: Contains a methyl group instead of a trifluoroethoxy group, resulting in different reactivity and solubility properties.

    Ethyl p-toluenesulfonate: Similar to methyl p-toluenesulfonate but with an ethyl group, offering slightly different reactivity and solubility characteristics.

The unique combination of the trifluoroethoxy and tosyl groups in this compound provides it with distinct reactivity and solubility properties, making it a valuable reagent in various chemical applications.

Eigenschaften

Molekularformel

C11H13F3O4S

Molekulargewicht

298.28 g/mol

IUPAC-Name

2-(2,2,2-trifluoroethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13F3O4S/c1-9-2-4-10(5-3-9)19(15,16)18-7-6-17-8-11(12,13)14/h2-5H,6-8H2,1H3

InChI-Schlüssel

GKLLKHLKBHAIQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.